molecular formula C11H10O B172754 5-Prop-2-enyl-1-benzofuran CAS No. 197314-92-4

5-Prop-2-enyl-1-benzofuran

Cat. No.: B172754
CAS No.: 197314-92-4
M. Wt: 158.2 g/mol
InChI Key: SHYFTNJGSYWYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Prop-2-enyl-1-benzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with an allyl group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Prop-2-enyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-allylphenol with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods, such as palladium-catalyzed cyclization, may also be employed to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Prop-2-enyl-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Prop-2-enyl-1-benzofuran involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of 5-Prop-2-enyl-1-benzofuran: this compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. The allyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

197314-92-4

Molecular Formula

C11H10O

Molecular Weight

158.2 g/mol

IUPAC Name

5-prop-2-enyl-1-benzofuran

InChI

InChI=1S/C11H10O/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h2,4-8H,1,3H2

InChI Key

SHYFTNJGSYWYSM-UHFFFAOYSA-N

SMILES

C=CCC1=CC2=C(C=C1)OC=C2

Canonical SMILES

C=CCC1=CC2=C(C=C1)OC=C2

Synonyms

Benzofuran, 5-(2-propenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.